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Abstract
JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM)

of the metabotropic glutamate receptor 2 (mGluR2).[1] As a key regulator of presynaptic

glutamate release, mGluR2 has emerged as a promising therapeutic target for central nervous

system (CNS) disorders characterized by glutamatergic dysfunction, notably schizophrenia.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of JNJ-46356479, including its

mechanism of action and effects in preclinical models. Detailed methodologies for key

experiments and visualizations of relevant pathways are also presented to support further

research and development efforts.

Chemical Structure and Physicochemical Properties
JNJ-46356479, with the IUPAC name 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-

difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine, is a complex heterocyclic

molecule.[1] Its structure is characterized by a triazolopyridine core, a trifluoromethyl group, a

cyclopropylmethyl moiety, and a difluorophenylpiperazinyl methyl side chain.

Table 1: Chemical and Physicochemical Properties of
JNJ-46356479
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Property Value Source

IUPAC Name

8-Trifluoromethyl-3-

cyclopropylmethyl-7-[(4-(2,4-

difluorophenyl)-1-

piperazinyl)methyl]-1,2,4-

triazolo[4,3-a]pyridine

[1]

SMILES

FC1=CC=C(N2CCN(CC3=C(C

(F)

(F)F)C4=NN=C(CC5CC5)N4C

=C3)CC2)C(F)=C1

MedChemExpress

CAS Number 1254979-66-2 [1]

Molecular Formula C22H22F5N5 [1]

Molecular Weight 451.45 g/mol [1]

Solubility

Soluble in DMSO. Specific

quantitative data in aqueous or

physiological buffers is not

readily available in the public

domain.

MedKoo Biosciences

pKa

A precise experimentally

determined pKa value is not

readily available. Prediction

methods can be employed for

estimation.

N/A

Pharmacological Properties
JNJ-46356479 functions as a positive allosteric modulator of the mGluR2 receptor, enhancing

the receptor's response to the endogenous ligand, glutamate. This modulatory activity does not

extend to direct agonism of the receptor.

Table 2: Pharmacological Profile of JNJ-46356479
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Parameter Value Assay Source

Mechanism of Action

Positive Allosteric

Modulator (PAM) of

mGluR2

Functional Assays [1][2]

EC50 78 nM

Not specified in detail,

likely a functional

assay measuring a

downstream signaling

event (e.g., GTPγS

binding or calcium

mobilization).

[1][2]

Selectivity

Selective for mGluR2

over other mGlu

receptors.

Not specified in detail. N/A

Oral Bioavailability Orally bioavailable. In vivo studies. [1][2]

Signaling Pathway and Mechanism of Action
As a PAM of mGluR2, JNJ-46356479 potentiates the receptor's activity in the presence of

glutamate. mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Presynaptically,

mGluR2 activation inhibits voltage-gated calcium channels, which in turn reduces the release

of glutamate. This negative feedback mechanism is crucial for maintaining glutamate

homeostasis.
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Caption: Signaling pathway of mGluR2 modulation by JNJ-46356479.

Preclinical Evidence and Experimental Protocols
Neuroprotective Effects in a Mouse Model of
Schizophrenia
JNJ-46356479 has demonstrated neuroprotective effects in a ketamine-induced mouse model

of schizophrenia. Studies have shown that it can attenuate apoptosis by modulating the levels

of key apoptotic proteins.

A detailed protocol for this experiment is not fully available in the public domain. However,

based on typical western blot procedures, the following steps would be involved:

Tissue Preparation: Prefrontal cortex and hippocampus tissues from control and JNJ-
46356479-treated mice are homogenized in lysis buffer.

Protein Quantification: Protein concentration is determined using a standard assay (e.g.,

BCA assay).
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SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

Blocking: The membrane is blocked to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies against

Bcl-2, Bax, and cleaved caspase-3.

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin).
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Caption: General workflow for Western Blot analysis.
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In Vivo Target Engagement and Pharmacokinetics using
PET Imaging
Positron Emission Tomography (PET) imaging with a radiolabeled version of JNJ-46356479
([18F]JNJ-46356479) has been used to assess its in vivo properties.

Detailed protocols for these studies are extensive. A generalized workflow is presented below:

Radiolabeling: JNJ-46356479 is radiolabeled with Fluorine-18.

Animal Preparation: Animals (rodents or non-human primates) are anesthetized and

positioned in the PET scanner.

Radiotracer Injection: A bolus of [18F]JNJ-46356479 is administered intravenously.

PET Scan: Dynamic PET data is acquired over a specific time course (e.g., 90-120 minutes).

Blood Sampling: Arterial blood samples are collected to measure radiotracer concentration

and metabolite formation.

Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves

are generated for various brain regions.

Pharmacokinetic Modeling: The data is used to determine key pharmacokinetic parameters

such as brain uptake, metabolic stability, and receptor occupancy.
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Caption: General workflow for PET imaging studies.

In Vitro Functional Assays
The potency of JNJ-46356479 as an mGluR2 PAM is determined using in vitro functional

assays. While specific, detailed protocols for JNJ-46356479 are not publicly available, a

general methodology for determining the EC50 of an mGluR2 PAM is described below.

Cell Culture: A stable cell line expressing the human mGluR2 receptor (e.g., CHO or

HEK293 cells) is cultured.

Assay Preparation: Cells are plated in a multi-well format.

Compound Addition: A fixed, sub-maximal concentration of glutamate (typically EC20) is

added to the cells, followed by a range of concentrations of the test compound (JNJ-
46356479).
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Incubation: The cells are incubated to allow for receptor activation and downstream

signaling.

Signal Detection: The assay readout, which reflects mGluR2 activation, is measured.

Common readouts include:

GTPγS Binding Assay: Measures the binding of a non-hydrolyzable GTP analog to the G-

protein upon receptor activation.

Calcium Mobilization Assay: In cells co-expressing a promiscuous G-protein (e.g., Gα16),

mGluR2 activation can be coupled to intracellular calcium release, which is measured with

a fluorescent indicator.

cAMP Assay: Measures the inhibition of forskolin-stimulated cAMP production.

Data Analysis: The data is plotted as a concentration-response curve, and the EC50 value is

calculated using non-linear regression.

Conclusion
JNJ-46356479 is a highly promising mGluR2 positive allosteric modulator with a well-defined

chemical structure and potent in vitro activity. Preclinical studies have demonstrated its

potential for oral bioavailability and neuroprotective effects in a relevant disease model. The

data presented in this technical guide, including the outlined experimental approaches, provide

a solid foundation for further investigation into the therapeutic potential of JNJ-46356479 for

the treatment of schizophrenia and other CNS disorders. Further research is warranted to fully

elucidate its physicochemical properties, such as aqueous solubility and pKa, and to obtain

more detailed insights into its in vivo efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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